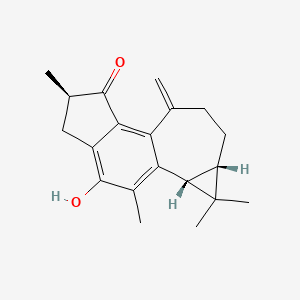

jatropholone B

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(4R,10R,12S)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one |

InChI |

InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13+,17+/m1/s1 |

InChI Key |

BMHPRIPRPDSKRK-PGQWDYDZSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=C3[C@@H]4[C@@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O |

Canonical SMILES |

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Jatropholone B

Methodologies for Extraction and Isolation from Natural Sources

The initial step in obtaining jatropholone B involves its extraction from plant material, most notably from the roots of Jatropha species like Jatropha curcas and Jatropha dioica. scienceasia.orgnih.gov Traditional solvent extraction is a common starting point due to its cost-effectiveness and efficiency in isolating diterpenes. mdpi.com

The general procedure often begins with drying and grinding the plant material, typically the roots, to increase the surface area for extraction. scienceasia.org This powdered material is then subjected to extraction with an organic solvent. Common solvents used for this purpose include n-hexane, methanol, and methylene (B1212753) chloride. scienceasia.orgnih.govmdpi.com Maceration, where the plant material is soaked in the solvent, is a frequently employed technique. scienceasia.orgmdpi.com For instance, the dried, ground roots of Jatropha curcas can be soaked in hexane (B92381) overnight, a process that is often repeated to maximize the yield of the crude extract. scienceasia.org After the extraction period, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract containing this compound along with numerous other phytochemicals. scienceasia.org

Following the initial extraction, the resulting crude extract is a complex mixture that requires further separation to isolate this compound. Column chromatography is the principal technique used for this purification process. scienceasia.orgnih.govrsc.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase moves through it.

For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase. scienceasia.orgljmu.ac.uk The crude extract is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. A gradient elution system, where the polarity of the mobile phase is gradually increased, is often effective. For example, a gradient of ethyl acetate (B1210297) in hexane is used to separate the components of the extract. scienceasia.org Fractions are collected as the solvent passes through the column, and those containing this compound are identified and combined.

Further purification can be achieved using techniques like Preparative Layer Chromatography (PLC), which operates on the same principles as column chromatography but on a flat plate, allowing for the separation of smaller quantities with high resolution. scienceasia.org A developing solvent system, such as 40% ethyl acetate in hexane, has been successfully used in PLC to obtain pure this compound. scienceasia.org

While traditional methods are prevalent, modern extraction techniques are being explored to improve efficiency, reduce solvent consumption, and enhance safety. mdpi.comrroij.com These "green" extraction methods are increasingly applied in natural product research. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. rroij.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds. SFE has been successfully applied to the extraction of oils from Jatropha curcas. mdpi.com This method offers advantages such as enhanced selectivity and the production of solvent-free extracts. rroij.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. rroij.comnih.gov The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and accelerating the extraction process. rroij.com This technique has been used for extraction from Jatropha dioica and J. curcas, offering benefits like reduced extraction times and improved yields. mdpi.com

These modern techniques represent a move towards more sustainable and efficient production of phytochemicals from natural sources. mdpi.com

Chromatographic Techniques for Purification (e.g., Column Chromatography)

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

Once this compound is isolated in its pure form, its precise chemical structure must be determined. This is accomplished using a suite of advanced spectroscopic and spectrometric techniques. mdpi.comresearchgate.net Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of complex organic molecules like this compound. mdpi.comjchps.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. jchps.com By analyzing the interactions of atomic nuclei within a magnetic field, chemists can deduce the connectivity of atoms, their spatial relationships, and other intricate structural details. mdpi.comresearchgate.net For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for an unambiguous structural assignment. researchgate.netscribd.com

One-dimensional NMR spectra are the foundation of structural analysis.

¹H NMR (Proton NMR): This experiment provides information about the different types of protons in a molecule. jchps.com The spectrum shows signals (resonances) corresponding to each unique proton environment. The chemical shift (δ) of a signal indicates the electronic environment of the proton, the integration (area under the signal) reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) describes the number of neighboring protons. stackexchange.com

¹³C NMR (Carbon-13 NMR): This experiment identifies all the unique carbon atoms in a molecule, showing a distinct signal for each. mdpi.com The chemical shift of each carbon signal provides insight into its bonding environment (e.g., alkyl, olefinic, carbonyl).

The ¹H and ¹³C NMR spectral data for this compound, which are critical for its identification, are presented below.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | - | - |

| 2 | - | 3.04 (d, J=15.3) |

| 3 | - | 5.76 (d, J=1.2) |

| 4 | - | - |

| 5 | - | 5.77 (d, J=1.2) |

| 6 | - | - |

| 7 | - | - |

| 8 | - | 5.98 (d, J=15.9) |

| 9 | - | 6.60 (d, J=16.5) |

| 10 | - | - |

| 11a | - | 2.50 (d, J=15.3) |

| 11b | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | 1.1 (d, J=6.75) |

| 17 | - | 1.86 (d, J=1.25) |

| 18 | 27.2 | 1.26 (s) |

| 19 | - | 1.37 (s) |

| 20 | 6.0 | 1.72 (s) |

*Data adapted from Sahidin et al. (2013) researchgate.net. Note: Complete ¹³C assignments were not fully detailed in the provided source.

Two-dimensional NMR experiments provide correlation data that reveal how different nuclei are connected, which is essential for assembling the molecular structure from the 1D NMR data. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. princeton.eduresearchgate.net It helps establish proton-proton connectivity pathways through chemical bonds, allowing for the mapping of spin systems within the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a given spin system, not just those that are directly coupled. This is particularly useful for identifying all protons belonging to a distinct molecular fragment, such as a sugar or amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. princeton.eduresearchgate.net NOESY is crucial for determining the relative stereochemistry and three-dimensional conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. princeton.eduresearchgate.net This allows for the unambiguous assignment of which proton is bonded to which carbon, a critical step in mapping the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three chemical bonds. princeton.eduresearchgate.net HMBC is arguably one of the most important 2D NMR experiments for structure elucidation as it allows for the connection of different molecular fragments, piecing together the complete carbon framework of the molecule. mdpi.com

By systematically analyzing the data from these 1D and 2D NMR experiments, researchers can confidently determine the complex and unique structure of this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Computational Approaches to NMR Data Interpretation

Modern structural elucidation heavily relies on the integration of experimental Nuclear Magnetic Resonance (NMR) data with computational methods. mdpi.com This synergy is particularly crucial for complex molecules like this compound, where overlapping signals in 1D NMR spectra can complicate interpretation. arxiv.org Computational tools and quantum-mechanics-based algorithms have become indispensable for the accurate and rapid analysis of NMR data. frontiersin.org

Density Functional Theory (DFT) has emerged as a powerful tool for predicting NMR chemical shifts. aps.orgmdpi.com By calculating the theoretical chemical shifts for potential isomers and comparing them with experimental data, researchers can confidently assign the correct structure. Various DFT functionals and basis sets can be employed to optimize the accuracy of these predictions. aps.orgmdpi.comresearchgate.net For instance, benchmark studies have identified specific combinations, such as the WP04 functional with the 6-311++G(2d,p) basis set for ¹H NMR and ωB97X-D/def2-SVP for ¹³C NMR, that provide high accuracy when used with a polarizable continuum solvent model (PCM). mdpi.com

The DP4+ analysis is a statistical method that leverages these DFT-calculated NMR shifts to determine the most probable structure among several candidates. It provides a quantitative measure of confidence in the structural assignment. researchgate.net This approach has been successfully used to confirm the relative and absolute configurations of complex natural products. researchgate.netchemrxiv.org The integration of computational analysis with experimental NMR data significantly enhances the reliability of structural assignments for intricate molecules like this compound. mdpi.com

Mass Spectrometry (MS) Techniques (e.g., HR-MS, ESI-MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. mdpi.com High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are essential for deducing the molecular formula. pensoft.netalgimed.com For example, the molecular formula of this compound, C₂₀H₂₄O₂, was established through such precise mass determination. scienceasia.org

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS, allowing for the analysis of thermally labile molecules like this compound. upce.czrsc.org Tandem Mass Spectrometry (ESI-MS/MS) provides further structural information through controlled fragmentation of the parent ion. researchgate.netnih.gov The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the connectivity of atoms within the molecule. rsc.orgnih.gov In the analysis of this compound and related compounds, ESI-MS/MS can help to identify characteristic neutral losses and fragment ions, aiding in the confirmation of its structural features. nih.gov The combination of HR-MS and ESI-MS/MS is a powerful tool for the initial characterization and subsequent structural verification of complex natural products. nih.gov

X-ray Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the most definitive method for establishing the absolute configuration of a chiral molecule like this compound. rsc.orgpurechemistry.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org The analysis of this pattern allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. purechemistry.org

The absolute configuration of this compound was unequivocally determined through single-crystal X-ray diffraction analysis. thieme-connect.comnih.gov This analysis confirmed the relative and absolute stereochemistry of all chiral centers within the molecule. rsc.orgljmu.ac.uk The crystallographic data provides the ultimate proof of the three-dimensional structure, solidifying the assignments made through other spectroscopic and computational methods. ljmu.ac.ukresearchgate.netresearchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The comprehensive structural elucidation of this compound is achieved through the careful integration of data from multiple spectroscopic techniques. mdpi.comarxiv.orgnih.gov The process begins with the determination of the molecular formula by HR-MS. scienceasia.org Subsequently, 1D and 2D NMR spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, are used to piece together the carbon skeleton and the placement of functional groups. mdpi.comchemrxiv.org

Computational methods, particularly DFT calculations of NMR chemical shifts, are then employed to refine and confirm the proposed structure, often using statistical approaches like DP4+ analysis. researchgate.net Finally, where possible, single-crystal X-ray crystallography provides the definitive assignment of the absolute configuration. rsc.orgnih.gov This integrated approach, combining the strengths of various analytical methods, is the gold standard for the unambiguous structural characterization of complex natural products like this compound. youtube.com

Total and Semisynthetic Methodologies for Jatropholone B and Its Analogues

Strategies for Total Synthesis of Jatropholone B

Key transformations in the synthesis include:

Diels-Alder Cycloaddition: This reaction was instrumental in constructing the core ring system of the molecule. mdpi.com The use of high pressure (15 kbar) was essential to facilitate the cycloaddition, demonstrating an innovative application of this technique in the synthesis of complex natural products. mdpi.comdatapdf.com

Wittig Olefination: This class of reaction was employed to construct specific carbon-carbon double bonds within the molecule's skeleton. mdpi.com

Macrocyclization: Forming the large ring structure characteristic of jatrophane diterpenes is a significant hurdle. The strategy developed by Smith's group effectively addressed this challenge, leading to the successful formation of the macrocycle. mdpi.comnih.gov

The sequence allowed for the creation of the intricate jatropholane skeleton, including its distinctive 3(2H)-furanone ring, which is a common feature in this class of bioactive compounds. mdpi.com

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is one of the most critical aspects of total synthesis, as even minor changes can drastically alter a molecule's biological function. wikipedia.org In the synthesis of this compound, controlling the stereochemistry was a central element of the strategy.

The high-pressure Diels-Alder reaction was a key stereocontrolling step, helping to set the relative configuration of multiple stereocenters in the newly formed ring system. datapdf.com The successful synthesis of both (+)-Jatropholone A and (+)-Jatropholone B, which are epimers differing in the stereochemistry at a single center, underscored the level of control achieved. The synthesis ultimately served to unambiguously confirm the absolute stereochemistry of the naturally occurring compounds. datapdf.com

The total synthesis of this compound presented several significant challenges inherent to its complex structure:

Macrocyclic Strain: Constructing the large, strained macrocyclic ring system is thermodynamically and kinetically challenging. mdpi.com

Structural Complexity: The molecule features a dense array of functional groups and multiple stereocenters that must be installed with high precision. mdpi.comnih.gov

The 3(2H)-furanone Ring: The presence of this reactive moiety required careful planning of the reaction sequence to avoid unwanted side reactions. mdpi.com

The primary innovation to overcome these challenges was the pioneering use of the high-pressure Diels-Alder reaction. mdpi.comdatapdf.com This approach provided an effective solution for forging the key carbocyclic framework, a method that has since found broader application in organic synthesis. The successful 12-step synthesis was a notable achievement, demonstrating how strategic planning can conquer the significant hurdles posed by complex natural products. mdpi.com

Stereochemical Control in this compound Total Synthesis

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis, the chemical modification of an isolated natural product, is a powerful tool for probing the biological importance of different parts of a molecule. nih.govrhhz.net By creating a series of related compounds (analogues), researchers can systematically investigate structure-activity relationships (SAR). Numerous semisynthetic derivatives of this compound have been prepared to evaluate how specific structural changes impact its biological profile. redalyc.orgthieme-connect.com

The primary site for the derivatization of this compound has been its reactive hydroxyl (-OH) group at the C-14 position. redalyc.org Standard chemical transformations have been used to modify this group, providing insights into its role in the molecule's activity.

Common derivatization strategies include:

Etherification: The hydroxyl group has been converted into methyl and propyl ethers. redalyc.org

Esterification (Acylation): Acetylation of the hydroxyl group to form an ester derivative has also been explored. redalyc.orgthieme-connect.com

These modifications have led to significant changes in biological activity. For instance, in a study assessing gastroprotective effects, both ether and ester derivatives of this compound showed a decrease in activity compared to the parent compound, suggesting the free hydroxyl group at C-14 is important for this particular effect. redalyc.org Conversely, in studies on antiproliferative activity, this compound was active against several cancer cell lines, and its derivatives displayed a range of different effects, highlighting the potential to tune the molecule's biological target through chemical modification. thieme-connect.com

| Parent Compound | Modification Type | Derivative Example | Reported Impact on Activity | Reference |

|---|---|---|---|---|

| This compound | Etherification | C-14 Methyl Ether | Decreased gastroprotective activity | redalyc.org |

| This compound | Esterification | C-14 Acetate (B1210297) | Decreased gastroprotective activity; altered antiproliferative profile | redalyc.orgthieme-connect.com |

| Jatropholone A (Epimer) | Esterification | C-14 Acetate | Induced antiproliferative activity (parent compound was inactive) | thieme-connect.com |

The systematic creation of derivatives from a natural product scaffold like this compound results in a "focused compound library." researchgate.netnih.gov Such libraries are collections of structurally related molecules designed to explore the chemical space around a bioactive hit. nih.govvipergen.com The primary goal is to identify analogues with improved potency, selectivity, or other desirable properties.

The design of the this compound library, which included at least 16 derivatives, was centered on modifying the C-14 hydroxyl group. redalyc.orgthieme-connect.com By screening this library, researchers were able to:

Establish Structure-Activity Relationships (SAR): The screening results provided clear evidence of the functional importance of the C-14 hydroxyl group for specific biological activities. redalyc.orgresearchgate.net

Identify More Selective Analogues: The library approach allows for the discovery of compounds that may have a different or more refined spectrum of activity compared to the original natural product. thieme-connect.comresearchgate.net

Provide Leads for Further Development: Compounds from the library that exhibit promising activity can serve as new starting points for further optimization in medicinal chemistry programs. nih.gov

This strategy of creating and screening a focused library of semisynthetic derivatives is a cornerstone of modern drug discovery and chemical biology, enabling a deeper understanding of how natural products function and how they can be improved. nih.govvipergen.com

Application of Modern Synthetic Methodologies in Derivatization

The derivatization of complex natural products like this compound is crucial for exploring structure-activity relationships (SAR) and developing analogues with improved therapeutic profiles. While classical chemical transformations have been employed, the application of modern synthetic methodologies offers unparalleled efficiency, selectivity, and the ability to forge previously inaccessible molecular connections. These advanced techniques, including catalytic cross-coupling, C-H activation, and bio-orthogonal click chemistry, are at the forefront of natural product diversification. beilstein-journals.orgnih.gov They allow for late-stage functionalization of the intricate jatrophane skeleton, enabling the introduction of diverse chemical moieties under mild conditions. nih.govmdpi.com

One of the most successful modern strategies applied to the derivatization of jatrophane diterpenes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". dovepress.comillinois.edu This reaction's reliability, high yield, and tolerance of a wide range of functional groups make it exceptionally well-suited for conjugating complex molecules. nih.govorganic-chemistry.org Researchers have prepared hybrid molecules by combining jatropholone derivatives with other natural terpenes. researchgate.net This approach typically involves installing an azide (B81097) or a terminal alkyne handle onto one of the coupling partners, which can then be "clicked" together to form a stable triazole-linked conjugate. researchgate.net For instance, a this compound derivative functionalized with a reactive handle can be coupled with another terpene, such as imbricatolic acid containing an azide group, to generate novel hybrid compounds. researchgate.net

Table 1: Illustrative Application of Click Chemistry for this compound Derivatization

This table illustrates the concept of using CuAAC to link a functionalized this compound with another molecule, based on methodologies described in the literature. researchgate.net

| Starting Material 1 (this compound Derivative) | Starting Material 2 (Coupling Partner) | Catalyst System | Product Type |

|---|---|---|---|

| This compound with alkyne handle | Azide-functionalized terpene | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Triazole-linked Jatropholone-Terpene Hybrid |

Palladium-catalyzed cross-coupling reactions represent another powerful, albeit less directly reported, avenue for this compound derivatization. nobelprize.orgrsc.org Methods like the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of a vast array of aryl, vinyl, or alkynyl groups. scirp.org Application to this compound would first require the installation of a halide (e.g., bromide, iodide) or triflate group, likely on the aromatic ring, to serve as a synthetic handle. Subsequent palladium-catalyzed coupling with an appropriate organoboron, organotin, or alkyne reagent would yield novel derivatives with extended conjugation or appended functionalities. nih.gov

A more advanced and atom-economical approach is direct C-H bond activation. nih.gov This strategy avoids the need for pre-functionalization with a leaving group and instead targets the direct conversion of a C-H bond to a C-C or C-heteroatom bond. rsc.orgd-nb.info For this compound, this could enable regioselective functionalization of the aromatic ring or potentially even specific C(sp³)-H bonds on the macrocyclic framework, guided by the substrate's inherent electronic properties or by using directing groups. d-nb.info While specific applications on this compound are not yet prevalent in the literature, the successful use of C-H activation in other complex natural product syntheses highlights its immense potential for future derivatization efforts. nih.gov

Finally, olefin metathesis is a transformative tool for modifying or synthesizing the macrocyclic core of jatrophane analogues. nobelprize.orgnih.gov Ring-closing metathesis (RCM), in particular, is a key step in many total syntheses of macrocyclic natural products. researchgate.netchim.it By designing precursors with strategically placed terminal alkenes, synthetic chemists can use catalysts, such as those developed by Grubbs or Schrock, to form the macrocycle. This approach allows for the synthesis of not only this compound itself but also a wide range of analogues with modified ring sizes or altered stereochemistry within the macrocyclic backbone, providing a powerful platform for generating structural diversity. nobelprize.orgresearchgate.net

Table 2: Potential Modern Catalytic Methodologies for this compound Derivatization

This table outlines the prospective application of established modern synthetic reactions for creating novel this compound analogues. These represent hypothetical transformations based on the known reactivity and power of these methods.

| Methodology | Hypothetical this compound Substrate | Reagent | Catalyst | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-jatropholone B | Arylboronic acid (Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Aryl-substituted this compound |

| Sonogashira Coupling | Iodo-jatropholone B | Terminal alkyne (R-C≡CH) | Pd(0)/Cu(I) complex | Alkynyl-substituted this compound |

| Direct C-H Arylation | this compound | Aryl halide (Ar-X) | Pd(II) complex (e.g., Pd(OAc)₂) | Aryl-substituted this compound |

Biosynthetic Pathways of Jatropholone B

Proposed Biosynthetic Routes from Isoprenoid Precursors

The carbon skeleton of all diterpenoids, including jatropholone B, is derived from C5 isoprene (B109036) units. The assembly of these units into the C20 precursor, Geranylgeranyl Diphosphate (B83284) (GGPP), and its subsequent transformation into the lathyrane scaffold represent the foundational steps of the biosynthetic route.

Role of Geranylgeranyl Diphosphate (GGPP) in Diterpene Biosynthesis

Geranylgeranyl Diphosphate (GGPP) is the central and universal precursor for the biosynthesis of the entire family of diterpenoids. In plants, the C5 building blocks for GGPP, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are primarily synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plastids.

The formation of GGPP is catalyzed by the enzyme GGPP synthase (GGPPS). This enzyme orchestrates the sequential head-to-tail condensation of one molecule of DMAPP with three molecules of IPP. Each condensation step adds a C5 unit and elongates the isoprenoid chain, culminating in the formation of the linear C20 molecule, GGPP. This molecule serves as the direct substrate for the first committed step in diterpenoid biosynthesis: the cyclization reaction catalyzed by diterpene synthases.

Table 1: Formation of Geranylgeranyl Diphosphate (GGPP) This interactive table summarizes the key components in the synthesis of the universal diterpene precursor, GGPP.

| Precursor / Enzyme | Formula / Class | Role in Pathway |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | C₅H₁₂O₇P₂ | The primary C5 building block (isoprene unit). |

| Dimethylallyl Diphosphate (DMAPP) | C₅H₁₂O₇P₂ | The initial C5 unit that primes the synthesis. |

| GGPP Synthase (GGPPS) | Enzyme (Prenyltransferase) | Catalyzes the condensation of 1x DMAPP and 3x IPP. |

| Product |

Enzymatic Steps and Intermediates in this compound Biosynthesis

The conversion of the linear GGPP into the complex tricyclic structure of this compound is a multi-enzyme process involving cyclization and extensive oxidative tailoring. While the complete pathway has not been fully elucidated in a single study, a consensus route has been proposed based on the characterization of key enzymes and the isolation of plausible intermediates.

Initial Cyclization: The first committed step is the cyclization of GGPP, catalyzed by a Class I diterpene synthase (diTPS). In Jatropha curcas, a casbene (B1241624) synthase-like (CSL) enzyme, often designated JcCSL, has been identified. This enzyme converts GGPP into casbene, a macrocyclic diterpene that serves as the foundational intermediate for the lathyrane scaffold.

Lathyrane Skeleton Formation: The transformation of casbene into the characteristic 5/7/6-fused ring system of the lathyrane core is believed to be catalyzed by one or more cytochrome P450 monooxygenases (P450s). These enzymes perform complex intramolecular cyclizations and rearrangements. The proposed intermediate, often referred to as a pre-jatropholane cation or a related structure, undergoes ring closure to form the stable tricyclic skeleton.

Oxidative Tailoring: Following the formation of the basic lathyrane core, a series of "tailoring" enzymes, predominantly P450s, introduce oxygen functionalities (hydroxyl, keto, and epoxide groups) at specific positions on the scaffold. This sequence of hydroxylations and oxidations modifies the parent lathyrane structure, ultimately leading to the formation of this compound. Intermediates such as jatrophol and jatropholone A are considered precursors to this compound, differing only in the oxidation state at specific carbons.

Table 2: Proposed Enzymatic Steps and Intermediates for this compound Biosynthesis This interactive table outlines the key transformations from GGPP to this compound.

| Step | Substrate | Key Enzyme(s) (Proposed) | Product / Intermediate | Function |

|---|---|---|---|---|

| 1 | Geranylgeranyl Diphosphate (GGPP) | Casbene Synthase-Like (CSL) diTPS | Casbene | Initial macrocyclization of the linear C20 precursor. |

| 2 | Casbene | Cytochrome P450(s) | Lathyrane Scaffold (e.g., Jatrophol) | Formation of the 5/7/6 tricyclic ring system. |

| 3 | Lathyrane Intermediate (e.g., Jatrophol) | Cytochrome P450(s) / Dehydrogenases | Jatropholone A | Specific oxidation/hydroxylation of the core structure. |

Elucidation Techniques for Biosynthetic Pathways

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of classical biochemical techniques and modern molecular biology approaches. These methods are used to trace the flow of atoms, identify the genes involved, and confirm the function of the encoded enzymes.

Isotopic Labeling Studies in Plant Systems

Isotopic labeling is a powerful biochemical technique used to trace the metabolic origin of a natural product. In this method, plant tissues, cell cultures, or seedlings are fed with precursors labeled with stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹⁴C) isotopes.

For example, feeding experiments with [1-¹³C]-glucose in Jatropha curcas cell suspension cultures have been used to study diterpene biosynthesis. After a period of incubation, this compound is isolated, and its ¹³C NMR spectrum is analyzed. The specific pattern of ¹³C enrichment in the molecule confirms that its carbon atoms are derived from the MEP pathway (the primary route for glucose-derived isoprenoid synthesis in plastids) and helps validate the proposed cyclization mechanism of the carbon skeleton. These studies provide direct evidence of precursor-product relationships within the living plant system.

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters

With the advent of high-throughput sequencing, genomic and transcriptomic analyses have become indispensable tools for discovering biosynthetic genes. The strategy is based on the principle that genes involved in a single metabolic pathway are often co-expressed and may be physically clustered on the chromosome.

The process involves:

Genome and Transcriptome Sequencing: The entire genome of a this compound-producing plant like J. curcas is sequenced. Concurrently, RNA-Seq (transcriptome analysis) is performed on different tissues, such as latex (high producer) and leaves (low producer).

Differential Expression Analysis: Genes that are significantly more abundant in the high-producing tissue are identified as strong candidates for being involved in the pathway.

Homology-Based Mining: The candidate gene list is searched for sequences with homology to known biosynthetic enzymes, such as diterpene synthases (diTPS), P450s, and dehydrogenases.

This combined approach has successfully identified candidate genes in Jatropha, including the casbene synthase responsible for the first step and several P450s that are hypothesized to perform the subsequent cyclization and tailoring reactions.

Heterologous Expression Systems for Enzyme Characterization

Once candidate genes are identified, their precise biochemical function must be confirmed. This is achieved through heterologous expression, where the gene is transferred into a host organism that is easy to manipulate and does not produce the compound of interest.

For diTPS: A candidate casbene synthase gene from Jatropha can be cloned and expressed in Escherichia coli. The bacterial cells are engineered to produce the substrate, GGPP. Analysis of the culture extracts by Gas Chromatography-Mass Spectrometry (GC-MS) can then confirm if the enzyme specifically produces casbene from GGPP.

For P450s: As P450s are membrane-bound and require a partner enzyme (a P450 reductase) for activity, they are often expressed in yeast (Saccharomyces cerevisiae). The yeast can be co-engineered to express the P450, its reductase partner, and to produce the required substrate (e.g., casbene). The formation of a new, more oxidized product, detectable by Liquid Chromatography-Mass Spectrometry (LC-MS), confirms the function of the P450 in the pathway.

This step-by-step functional characterization is essential for validating each proposed enzymatic transformation in the biosynthetic route to this compound.

Table 3: Summary of Elucidation Techniques for Biosynthetic Pathways This interactive table compares the primary methods used to investigate the biosynthesis of this compound.

| Technique | Principle | Application to this compound Pathway | Key Outcome |

|---|---|---|---|

| Isotopic Labeling | Tracing the incorporation of labeled precursors into the final product. | Feeding ¹³C-glucose to Jatropha cell cultures. | Confirms MEP pathway origin and validates carbon skeleton rearrangement. |

| Genomic/Transcriptomic Analysis | Identifying co-expressed genes in producing tissues via sequencing. | Comparing gene expression in Jatropha latex vs. leaves. | Identification of a biosynthetic gene cluster with candidate diTPS and P450s. |

| Heterologous Expression | Expressing a candidate gene in a host (E. coli, yeast) to test its function. | Expressing a candidate Jatropha diTPS in E. coli and feeding GGPP. | Unambiguous confirmation of enzyme function (e.g., casbene synthase activity). |

Chemoenzymatic and Synthetic Biology Approaches to Terpene Production

The low natural abundance of many complex terpenes, including jatrophane diterpenoids like this compound, presents a significant challenge for their large-scale production and clinical investigation. frontiersin.orgrsc.org To overcome the limitations of extraction from plant sources and the complexities of total chemical synthesis, researchers have turned to chemoenzymatic and synthetic biology strategies. mdpi.comnih.gov These approaches aim to harness the power of biological systems to create sustainable and efficient platforms for producing high-value terpenoids. frontiersin.orgnih.gov

Synthetic Biology Approaches

Synthetic biology involves the engineering of microbial "cell factories," most commonly the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, to produce non-native compounds. frontiersin.orgnih.gov The core principle is to reconstruct the desired biosynthetic pathway in a host organism that can be easily and rapidly cultivated. For diterpenoids such as this compound, the biosynthesis begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). mdpi.comnih.gov The primary goal of metabolic engineering is to increase the intracellular pool of this precursor and channel it toward the target molecule.

Key metabolic engineering strategies for boosting terpenoid production in microbial hosts are summarized below.

| Expression of Pathway-Specific Enzymes | Terpene Synthases (TPSs) and Cytochrome P450s (CYPs) | To convert the general precursor (GGPP for diterpenes) into the specific terpene scaffold and then perform necessary oxidative modifications (hydroxylations, epoxidations, etc.). frontiersin.orgoup.com |

To produce this compound specifically, a microbial host would first be engineered using the strategies above to accumulate high levels of GGPP. Subsequently, the specific enzymes from the this compound biosynthetic pathway would be introduced. This would include a casbene synthase to catalyze the formation of the core jatrophane skeleton from GGPP, followed by a series of specific cytochrome P450 monooxygenases and other tailoring enzymes responsible for the precise oxidation and rearrangement steps that yield the final this compound structure. nih.govoup.com

Research in the field has demonstrated the viability of these approaches for producing various complex terpenes, providing a strong foundation for future work on jatropholones.

Table 2: Examples of Terpenoid Production Using Engineered Microbes

| Target Terpenoid | Host Organism | Key Finding / Yield |

|---|---|---|

| Ginsenoside Rh2 (Triterpenoid) | Engineered Yeast | Achieved a yield of 2.25 g/L in fed-batch fermentation, a dramatic improvement over the less than 0.01% content found in its natural plant source. frontiersin.org |

| α-humulene (Sesquiterpenoid) | S. cerevisiae | Production reached up to 101.7 ± 6.9 mg/L through MVA pathway overexpression, downregulation of the competing enzyme ERG9, and fusion of key enzymes. mdpi.com |

| Casbene (Diterpene Precursor) | S. cerevisiae | Engineered yeast expressing a geranylgeranyl diphosphate synthase and a casbene synthase produced 81.4 mg/L of this key jatrophane precursor. researchgate.net |

Chemoenzymatic Approaches

Chemoenzymatic synthesis offers a hybrid strategy that combines the strengths of both biological and chemical catalysis. nih.gov This approach uses enzymes to perform challenging chemical transformations, such as creating complex stereocenters, which are then elaborated upon using traditional organic chemistry methods. nih.govchemrxiv.org

A plausible chemoenzymatic route to this compound would involve using an engineered microbial host to produce a key, advanced intermediate of the jatrophane skeleton. For instance, an engineered yeast strain could be optimized to produce large quantities of casbene or a partially oxidized derivative. researchgate.net This biologically-derived intermediate would then be extracted and purified. In the final stages, synthetic organic chemistry would be employed to perform the remaining specific transformations—such as targeted oxidations or acylations—to complete the synthesis of this compound. mdpi.comacs.org This method circumvents the potential difficulties and low yields associated with expressing an entire, multi-step P450-dependent pathway in a microbial host while still leveraging the unparalleled ability of enzymes to construct the complex diterpene core with high stereoselectivity. chemrxiv.org

Biological Activity Research and Mechanistic Investigations of Jatropholone B

In vitro Studies of Cellular and Molecular Effects

In vitro research has provided valuable insights into the diverse cellular and molecular effects of jatropholone B, spanning from antiproliferative to immunomodulatory activities.

This compound has demonstrated notable antiproliferative activity against a range of human cancer cell lines. thieme-connect.comnih.govshlmai.net Studies have shown its effectiveness in inhibiting the growth of leukemia (HL-60), gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cells. thieme-connect.comnih.govshlmai.netresearchgate.net In contrast, its epimer, jatropholone A, was found to be inactive against these tumor cell lines. thieme-connect.comnih.govresearchgate.net The antiproliferative effects of this compound and its derivatives have been observed to vary depending on the specific derivative and the cancer cell line being tested. thieme-connect.comnih.gov

Research has also investigated the cytotoxic potential of related compounds. For instance, jatrophone (B1672808), another diterpene, has shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), with an IC50 value of 3.2 µM. biomedpharmajournal.orgunila.ac.idresearchgate.net This was found to be more potent than its effect on colon cancer (WiDr) and cervical cancer (HeLa) cell lines. unila.ac.id

Here is a table summarizing the antiproliferative activity of this compound and related compounds against various cancer cell lines:

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | HL-60 | Leukemia | Active | thieme-connect.comnih.gov |

| This compound | AGS | Gastric Adenocarcinoma | Active | thieme-connect.comnih.gov |

| This compound | SK-MES-1 | Lung Cancer | Active | thieme-connect.comnih.gov |

| This compound | J82 | Bladder Carcinoma | Active | thieme-connect.comnih.gov |

| Jatrophone | HepG2 | Hepatocellular Carcinoma | 3.2 | biomedpharmajournal.orgunila.ac.idresearchgate.net |

| Jatrophone | WiDr | Colon Cancer | 8.97 | unila.ac.id |

| Jatrophone | HeLa | Cervical Cancer | 5.13 | unila.ac.id |

This table is interactive. You can sort the columns by clicking on the headers.

This compound has exhibited significant gastroprotective properties in research models. researchgate.netplantchemmed.comthieme-connect.com In a dose-response study using a HCl/ethanol-induced gastric lesion model in mice, this compound demonstrated a potent gastroprotective effect, reducing gastric lesions by 65% at a dose of 6 mg/kg. researchgate.netthieme-connect.com This effect was more pronounced than that of its epimer, jatropholone A. researchgate.netthieme-connect.com The stereochemistry of the methyl group at the C-2 position in jatropholones appears to play a crucial role in this protective activity. researchgate.net While the precise mechanisms are still under investigation, it is suggested that the gastroprotective action may involve the modulation of mucosal defensive factors. mdpi.com Studies on related compounds like jatrophone have also reported strong gastroprotective effects, reducing lesions by 88% to 93% at doses of 25 to 100 mg/kg. researchgate.net

Research has indicated that compounds structurally related to this compound, such as jatrophone, possess antiprotozoal activity. plantsciencejournal.comajol.info Jatrophone has demonstrated significant activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Leishmania donovani (the causative agent of leishmaniasis), and Trypanosoma brucei (the causative agent of African trypanosomiasis). ajol.info Specifically, jatrophone exhibited potent antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, as well as strong antileishmanial activity. ajol.info

The antiviral potential of jatropholone derivatives has been explored in in vitro models. plantsciencejournal.com Studies have investigated the effects of these compounds against human adenovirus (HAdV-5). thieme-connect.comthieme-connect.com While this compound itself was not the primary focus of these specific antiviral studies, derivatives of jatropholones A and B were synthesized and evaluated. thieme-connect.comthieme-connect.com These investigations highlight the interest in this class of compounds for developing new antiviral agents. thieme-connect.comthieme-connect.comnih.gov

This compound and related compounds have been shown to possess immunomodulatory properties, including the inhibition of lymphocyte activation. plantsciencejournal.com Jatrophone, a closely related macrocyclic diterpene, has been reported to inhibit lymphocyte activation. plantsciencejournal.comajol.inforesearchgate.net This suggests that these compounds may have the potential to modulate immune responses. The immunomodulatory effects of other natural compounds, such as fungal β-glucans, often involve the activation of various immune cells, including B cells, T cells, macrophages, and dendritic cells, leading to the production of cytokines. plos.orgnih.govnih.gov

Jatrophone, a compound related to this compound, has been shown to modulate muscle contraction. mdpi.complantsciencejournal.com It has been observed to have a relaxation effect on induced muscle contractions and to directly inhibit smooth muscle contractions. mdpi.complantsciencejournal.comnih.gov The potency of this inhibitory effect can vary depending on the specific tissue and the stimulus used to induce contraction. mdpi.com The myogenic response, the intrinsic ability of blood vessels to contract in response to increased pressure, is a calcium-dependent process that is fundamental to the regulation of blood flow. oup.com

Immunomodulatory Effects (e.g., Lymphocyte Activation)

Mechanistic Research at the Molecular and Cellular Level

Chemical proteomics is a powerful discipline that combines chemical probes with mass spectrometry to identify the protein targets of small molecules within a complex biological system. mdpi.combiorxiv.org This approach is instrumental in elucidating the mechanism of action of bioactive compounds. mdpi.com While chemical proteomics has been successfully applied to other natural products from the Jatropha genus, such as curcusones, to identify their molecular targets, specific studies employing this technique to comprehensively map the protein interactions of this compound are not yet widely reported in the available literature. mdpi.com For instance, chemical proteomic studies have identified prostaglandin (B15479496) reductase 2 (PTGR2) as a key target for the natural coumarin (B35378) fraxetin (B1674051) and have been used to discover targets for various other small molecules. biorxiv.orgrsc.org The application of such methodologies would be invaluable in systematically identifying the direct binding partners of this compound and unraveling its complete mechanism of action.

Research has shown that jatrophone, a structurally related diterpene, interferes with the Wnt/β-catenin signaling pathway. nih.govresearchgate.netmedchemexpress.com This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. researchgate.netsymeres.com Jatrophone has been found to inhibit this pathway at a point between the receptor complex and the activation of β-catenin. nih.govresearchgate.netresearchgate.net Specifically, it reduces the levels of active, non-phosphorylated β-catenin without affecting total β-catenin levels. researchgate.net This leads to a decrease in the expression of canonical Wnt target genes such as AXIN2, HMGA2, MYC, PCNA, and CCND1. researchgate.net

While direct and extensive studies on this compound's effect on the Wnt/β-catenin pathway are less detailed, its structural similarity to jatrophone suggests it may have similar targets. Furthermore, other research indicates that this compound can modulate signaling pathways. For example, it has been shown to inhibit melanin (B1238610) synthesis by activating the extracellular signal-regulated kinase (ERK) pathway, which in turn downregulates the microphthalmia-associated transcription factor (MITF) and tyrosinase expression. nih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Mitochondria play a central role in the intrinsic pathway of apoptosis. unibas.itmdpi.com Mitochondrial damage can lead to the release of pro-apoptotic factors, activation of caspases, and ultimately, cell death. unibas.itcore.ac.uksemanticscholar.org

Studies on compounds structurally related to this compound, such as curcusone C, have demonstrated their ability to induce mitochondrial damage and activate the mitochondrial apoptosis pathway in cancer cells. mdpi.com This involves the disruption of the Bax/Bcl-2 balance, which are key regulatory proteins in the apoptotic process. mdpi.comunibas.it While direct studies detailing the specific effects of this compound on apoptosis and mitochondrial integrity are still emerging, its documented antiproliferative activity against various cancer cell lines suggests that induction of apoptosis is a likely mechanism of action. nih.govthieme-connect.com The activity of this compound against leukemia, gastric adenocarcinoma, lung cancer, and bladder carcinoma cell lines points towards a mechanism that could involve the apoptotic machinery. nih.gov

Investigation of Signaling Pathway Modulation (e.g., Wnt/β-catenin)

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgnih.govpreprints.org These studies involve synthesizing and testing derivatives of a lead compound to identify key structural features, known as pharmacophores, that are essential for its activity. gardp.org

Research into this compound and its derivatives has provided valuable insights into its SAR. nih.govresearchgate.net this compound itself is active against a range of cancer cell lines. nih.govthieme-connect.com In contrast, its epimer, jatropholone A, is largely inactive, highlighting the critical importance of the stereochemistry at the C-2 position for its antiproliferative effects. nih.govresearchgate.net

Key findings from SAR studies include:

Acetylation: Acetylation of the inactive jatropholone A resulted in a compound with antiproliferative activity. nih.gov

Ether and Ester Derivatives: The creation of ether and ester derivatives of the active this compound led to a decrease in its gastroprotective activity. researchgate.net

Methylation: The addition of a methyl group at the C-2 position in this compound derivatives resulted in a loss of selectivity and a lack of gastroprotective effect. researchgate.net

These findings underscore that even minor structural modifications to the jatropholone scaffold can have a significant impact on its biological profile.

Through SAR studies, researchers can begin to identify the pharmacophore of this compound—the essential three-dimensional arrangement of functional groups required for its biological activity. The consistent observation that the stereochemistry at C-2 is crucial for the antiproliferative and gastroprotective effects of jatropholones points to this position being a key part of the pharmacophore. researchgate.net

Molecular docking studies have also contributed to understanding the potential active sites. For instance, this compound has been shown in silico to have a significant binding energy with the human estrogen receptor alpha (hERα), forming a hydrogen bond. researchgate.net This suggests a potential interaction with the ligand-binding domain of this receptor. Further computational and experimental studies are needed to precisely define the pharmacophore and validate the active sites of this compound.

Computational Chemistry and Theoretical Studies on Jatropholone B

Molecular Docking and In Silico Screening for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a ligand and a protein receptor, providing insights into the binding affinity and mode of interaction.

Prediction of Binding Affinities with Recombinant Proteins

Molecular docking studies have been employed to evaluate the binding affinity of jatropholone B with various recombinant proteins, particularly those implicated in diseases like cancer. In a study targeting proteins relevant to breast cancer, this compound was docked against the human estrogen receptor alpha (hERα). The study revealed a significant binding energy of -8.26 kcal/mol, which included the formation of one hydrogen bond. researchgate.net This suggests a potentially strong interaction with this receptor, warranting further investigation into its role as a potential modulator of hERα activity.

Another in silico screening study investigated the potential of this compound and other compounds from Jatropha species against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. unsri.ac.idresearchgate.netunsri.ac.idscispace.com The results indicated that this compound exhibited good binding affinity for the Mpro active site. unsri.ac.idresearchgate.netunsri.ac.idscispace.com Specifically, one study reported that this compound formed two hydrogen bonds with the receptor. unsri.ac.id

In a different virtual screening effort, the binding potential of various terpenoids, including a compound referred to as "Jatropholone," was assessed against dipeptidyl peptidase 4 (DPP IV), a target in diabetes management. biointerfaceresearch.com This study also highlighted the potential for favorable binding interactions. biointerfaceresearch.com

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Human Estrogen Receptor Alpha (hERα) | - | -8.26 | 1 Hydrogen Bond | researchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Favorable | 2 Hydrogen Bonds | unsri.ac.idresearchgate.netunsri.ac.id |

| Dipeptidyl Peptidase 4 (DPP IV) | - | Favorable | - | biointerfaceresearch.com |

Note: The binding affinity values and interactions are based on computational predictions and may vary depending on the specific docking software and parameters used.

Virtual Screening Against Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. preprints.orgdrugdiscovery.com.br this compound has been included in virtual screening campaigns against several biological targets.

For instance, it was part of a library of natural compounds from Jatropha curcas and Jatropha gossypiifolia screened against the SARS-CoV-2 main protease (Mpro). unsri.ac.idresearchgate.netunsri.ac.idscispace.com The results from these screenings consistently identified this compound as a compound with promising binding affinity, suggesting its potential as a lead for the development of antiviral agents. unsri.ac.idresearchgate.netunsri.ac.idscispace.com

Furthermore, this compound was identified in a screening of compounds from Jatropha curcas for their potential to act as anticancer agents by targeting the human progesterone (B1679170) receptor (PR) and human estrogen receptor alpha (hERα). researchgate.net The favorable binding energy with hERα underscores its potential as a candidate for further investigation in the context of hormone-dependent cancers. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. dergipark.org.truci.edufrontiersin.orgresearchgate.net These methods provide a deeper understanding of a molecule's chemical behavior at the atomic level.

Understanding Reaction Mechanisms of this compound

While specific studies detailing the reaction mechanisms of this compound using quantum chemical calculations are not extensively available in the reviewed literature, the principles of DFT can be applied to understand its reactivity. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces, all calculable through DFT, can elucidate the likely sites for nucleophilic or electrophilic attack, and predict the pathways of its chemical transformations. dergipark.org.tr Such calculations are crucial for understanding its biosynthesis, degradation, and interactions with biological macromolecules.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of natural products. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict chemical shifts (¹H and ¹³C) with a high degree of accuracy. rsc.orgmestrelab.comfigshare.comnih.gov By comparing the calculated NMR data with experimental spectra, the stereochemistry and constitution of complex molecules like this compound can be confirmed or even revised. mdpi.comresearchgate.net The integration of computational NMR prediction with experimental techniques has become a standard tool in modern natural product chemistry. mdpi.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting UV-Vis absorption spectra. nih.govresearchgate.netchemrxiv.orgchemrxiv.org These calculations can help to assign the electronic transitions responsible for the observed absorption bands, providing insight into the chromophoric systems within the molecule. While specific TD-DFT studies on this compound are not detailed in the provided search results, the methodology is well-established for predicting the UV-Vis spectra of organic compounds. nih.govchemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. frontiersin.orgrsc.orgnih.govrsc.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations can provide detailed information about the conformational flexibility of this compound in different environments, such as in solution or when bound to a protein. biorxiv.orgdiva-portal.orgfrontiersin.orgresearchgate.net By simulating the trajectory of the molecule over time, researchers can identify the most stable conformations and understand the dynamic nature of its interactions with biological targets. For instance, after docking this compound to a protein, an MD simulation can be performed to assess the stability of the predicted binding pose and observe how the interactions evolve over time. researchgate.netlidsen.comlidsen.comnih.gov This provides a more dynamic and realistic picture of the ligand-receptor complex compared to the static view offered by molecular docking alone. Although specific MD simulation studies focused solely on the conformational analysis of unbound this compound were not prominent in the search results, the application of this technique to ligand-protein complexes involving this compound has been noted as a valuable step in computational drug discovery pipelines. researchgate.netlidsen.comlidsen.com

Prediction of Drug-Likeness and Pharmacokinetic Properties in a Research Context

In the evaluation of this compound as a potential therapeutic agent, computational chemistry plays a pivotal role in predicting its drug-likeness and pharmacokinetic profile. These in silico studies are crucial for identifying compounds with favorable characteristics early in the drug discovery pipeline, thereby guiding further experimental research. mdpi.comresearchgate.netnih.govjpionline.org The primary focus of these theoretical evaluations is to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. mdpi.comresearchgate.net

Research utilizing computational tools such as SwissADME and pkCSM has been conducted to screen phytochemicals from Jatropha species, including this compound. lidsen.comlidsen.comunsri.ac.idresearchgate.net These analyses have consistently reported a favorable pharmacokinetic profile for this compound. lidsen.comlidsen.comresearchgate.net One of the fundamental assessments of drug-likeness is the adherence to Lipinski's rule of five, which predicts the potential for a compound to be orally active in humans. Studies confirm that this compound satisfies Lipinski's rules, suggesting good oral bioavailability. lidsen.comlidsen.comunsri.ac.idresearchgate.net

Further computational screening has provided more specific insights into its physicochemical and pharmacokinetic parameters. For instance, this compound, along with its isomer jatropholone A, was found to have a partition coefficient (Log P) of 4.62, indicating significant lipophilicity. unsri.ac.id This property is often correlated with the ability of a molecule to cross biological membranes. In silico analyses also predict good Human Intestinal Absorption (HIA) scores for this compound. unsri.ac.idresearchgate.net

In the context of its potential as an anticancer agent, the drug-likeness of this compound has been evaluated alongside other compounds from Jatropha curcas. researchgate.net These studies confirmed that its physicochemical parameters, including lipophilicity and bioavailability, fall within the recommended ranges for drug candidates. researchgate.netresearchgate.net

The table below summarizes the predicted physicochemical properties for a group of compounds from Jatropha curcas that included this compound, as determined by in silico screening.

Table 1: Predicted Physicochemical Properties for a Group of Jatropha curcas Compounds Including this compound

| Property | Predicted Value/Range | Significance in Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | 222.24 - 316.43 g/mol | Influences absorption and distribution; compounds within this range often show good permeability. |

| Lipophilicity (Log P) | 4.62 (for Jatropholone A/B) | Indicates the molecule's solubility in fats versus water, affecting absorption and membrane permeation. |

| Molar Refractivity | 64.72 - 94.33 | Relates to molecule polarizability and binding potential. |

| Hydrogen Bond Donors (HBD) | 0 - 3 | A key parameter in Lipinski's rules; influences solubility and binding. |

| Hydrogen Bond Acceptors (HBA) | 2 - 5 | A key parameter in Lipinski's rules; affects solubility and receptor binding. |

Data derived from a study on eight compounds from J. curcas, including this compound. unsri.ac.id

In addition to absorption and distribution characteristics, preliminary in silico toxicity assessments have been performed. These predictions suggest that this compound is not hepatotoxic (toxic to the liver). researchgate.netresearchgate.net Furthermore, some predictive models indicate that it does not have significant mutagenic effects. lidsen.comlidsen.com It is important to note that while these computational predictions are highly valuable for screening and prioritization, they represent theoretical data that requires experimental validation. lidsen.comlidsen.com

Future Directions and Research Opportunities for Jatropholone B

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of complex diterpenes like jatropholone B involves a series of enzymatic reactions that are not yet fully understood. oup.com While the general pathway is believed to proceed from geranylgeranyl diphosphate (B83284) (GGPP), the specific enzymes responsible for the cyclization and functionalization steps leading to the jatropholone scaffold remain largely uncharacterized. oup.comresearchgate.net Future research should focus on identifying and characterizing these novel biosynthetic enzymes. rsc.org

The "LEGO-like" assembly of diterpenoid pathways, where modules of enzyme classes are combined, suggests that a vast diversity of enzymes with unique functions exists within different plant species. oup.com The discovery of these enzymes could be accelerated by leveraging modern genomic and transcriptomic techniques. oup.comrsc.org Identifying the genes encoding these enzymes would not only elucidate the complete biosynthetic pathway of this compound but also provide valuable tools for metabolic engineering. researchgate.net Engineered microorganisms could potentially be used for the sustainable and scalable production of this compound and its derivatives. researchgate.net

Development of Novel Synthetic Strategies for Complex Analogues

The total synthesis of jatropholones A and B has been achieved, providing a foundation for creating structurally diverse analogues. mdpi.com However, these syntheses can be lengthy and complex. mdpi.com Future efforts in synthetic chemistry should aim to develop more efficient and versatile synthetic routes. nsf.gov This could involve the application of modern synthetic methodologies, such as cascade reactions and late-stage functionalization, to streamline the synthesis and facilitate the rapid generation of analogues. nsf.gov

The development of novel synthetic strategies is crucial for producing complex analogues of this compound that are not readily accessible through semi-synthesis from the natural product. researchgate.nettandfonline.com These analogues could be designed to probe structure-activity relationships, improve potency and selectivity, and optimize pharmacokinetic properties. researchgate.nettandfonline.com For instance, modifications to the macrocyclic ring or the furanone moiety could lead to compounds with enhanced or novel biological activities. mdpi.comresearchgate.net The synthesis of such analogues will be instrumental in advancing this compound as a lead compound in drug discovery. nih.gov

Advanced In vitro and Ex vivo Mechanistic Studies

While preliminary studies have shed some light on the biological activities of this compound, further in-depth mechanistic investigations are warranted. mdpi.comnih.gov Advanced in vitro and ex vivo studies are needed to fully elucidate its molecular targets and signaling pathways. mdpi.comnih.gov For example, research has shown that this compound can inhibit melanin (B1238610) synthesis by activating the ERK pathway, but the direct molecular interactions responsible for this activation are still unknown. nih.govnih.gov

Future studies should employ a range of modern biochemical and cell-based assays to identify the specific proteins and cellular processes that are modulated by this compound. Techniques such as thermal shift assays, affinity chromatography, and photo-affinity labeling could be used to identify direct binding partners. Furthermore, detailed studies on its effects on various cellular models, including cancer cell lines and primary cells, will provide a more comprehensive understanding of its mechanism of action. mdpi.comnih.gov There is a particular need for more in vivo and ex vivo studies to validate the findings from in vitro assays. mdpi.com

Application of Integrated Omics Approaches in Natural Product Research

The integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of natural products like this compound. researchgate.netmdpi.com These approaches can provide a holistic view of the cellular response to this compound treatment, from changes in gene expression to alterations in protein and metabolite levels. nih.govmdpi.com

Transcriptomic analysis, for instance, can identify genes that are up- or downregulated in response to this compound, providing clues about the signaling pathways it affects. researchgate.netnih.gov Proteomic studies can then be used to confirm these findings at the protein level and to identify post-translational modifications that may be induced by the compound. mdpi.comnih.gov Metabolomic profiling can reveal changes in cellular metabolism, providing further insights into the compound's mechanism of action. By integrating these different layers of biological information, researchers can construct comprehensive regulatory networks and identify key biomarkers and therapeutic targets. researchgate.netnih.gov

Expanding Computational Chemistry Applications for this compound

Computational chemistry and molecular modeling are invaluable tools in modern drug discovery and can be extensively applied to the study of this compound. schrodinger.comroutledge.com These methods can be used to predict the three-dimensional structure of this compound and its analogues, as well as their physicochemical properties. researchgate.netunsri.ac.id Molecular docking studies can be employed to predict the binding modes of this compound with potential protein targets, helping to prioritize experimental validation. researchgate.netunsri.ac.idresearchgate.net

For example, in silico studies have already suggested that this compound has good binding affinity to the SARS-CoV-2 main protease and the human estrogen receptor alpha. researchgate.netresearchgate.net Future computational work could involve more advanced techniques such as molecular dynamics simulations to study the dynamic behavior of this compound in complex with its targets and to calculate binding free energies with higher accuracy. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new analogues with improved activity. warwick.ac.uk The integration of computational and experimental approaches will undoubtedly accelerate the development of this compound as a therapeutic agent.

Q & A

Q. What experimental methodologies are recommended for isolating Jatropholone B from Jatropha curcas?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. High-performance liquid chromatography (HPLC) is critical for separating diterpenoid fractions, with preparative HPLC enabling large-scale isolation. Quantification is achieved via calibration against authenticated standards, and purity is validated using NMR and LC-MS .

Q. How do researchers confirm the structural identity of this compound?

Structural elucidation combines spectroscopic techniques:

- NMR (¹H, ¹³C, 2D-COSY, HMBC) identifies functional groups and skeletal connectivity.

- LC-MS/MS confirms molecular weight (m/z 316.4 [M+H]⁺) and fragmentation patterns.

- X-ray crystallography (if crystalline) provides definitive stereochemical assignments.

Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. What in vitro assays are used to evaluate this compound’s bioactivity?

Common assays include:

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., BxPC-3 pancreatic adenocarcinoma cells), with IC₅₀ values calculated using nonlinear regression .

- Antiviral activity : Molecular docking (e.g., AutoDock Vina) against viral targets like SARS-CoV-2 Mpro (PDB ID: 6LU7), validated by in vitro plaque reduction assays .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Contradictions often arise from:

- Variability in plant sources : Chemotypic differences in Jatropha curcas affect metabolite profiles. Standardizing plant material via genetic fingerprinting reduces variability .

- Assay conditions : Replicate experiments under controlled conditions (e.g., pH, temperature) and use statistical tools (ANOVA with Tukey’s post hoc test) to identify outliers .

- Synergistic effects : Co-occurring compounds (e.g., Jatropholone A) may modulate activity. Fractionation and combinatorial assays isolate individual contributions .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

- ADME prediction : Tools like SwissADME assess Lipinski’s Rule of Five (molecular weight ≤500, logP ≤5). This compound’s logP (~3.2) and moderate solubility suggest oral bioavailability .

- Toxicity profiling : QSAR models (e.g., ProTox-II) predict hepatotoxicity and cytotoxicity. Cross-validation with in vitro hepatocyte assays refines predictions .

Q. How does this compound’s structure-activity relationship (SAR) inform analog design?

Key structural features include:

- α,β-unsaturated ketone : Critical for electrophilic reactivity and binding to cysteine residues in viral proteases.

- Decalin core : Modifications here (e.g., hydroxylation) alter membrane permeability.

Semi-synthetic analogs are synthesized via regioselective oxidation or ring-opening reactions, followed by bioactivity screening .

Q. What experimental designs address low yields of this compound in plant cell cultures?

- Elicitation : Jasmonic acid or salicylic acid upregulates diterpenoid biosynthesis in Jatropha callus cultures.

- Bioreactor optimization : Adjusting agitation rate (100–150 rpm) and aeration (DO₂ ≥30%) enhances biomass and metabolite production .

- Metabolic engineering : Overexpression of diterpene synthase genes (e.g., JcTPS2) in transgenic lines increases yield .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze dose-response data for this compound?

- Dose-response curves : Fit using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slope.

- Confidence intervals : Report 95% CI for IC₅₀ values to assess precision.

- Replicates : Minimum triplicate experiments with independent biological replicates reduce Type I errors .

Q. What validation steps ensure reproducibility in molecular docking studies?

- Protocol standardization : Use consistent force fields (e.g., AMBER) and grid box dimensions centered on the catalytic site.

- Negative controls : Compare binding energies with known non-binders (e.g., DMSO).

- Experimental validation : Top-scoring compounds (e.g., this compound ΔG = -8.2 kcal/mol) must be tested in enzymatic assays (e.g., Mpro inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.